Stereoselective Muscarinic Receptor Binding Affinity: (-)-N-Methylaceclidine Exhibits Significantly Higher Affinity than (+)-Enantiomer in Rat Brain Homogenates
A direct head-to-head comparison of the enantiomers of N-methylaceclidine using ³H-QNB displacement from rat brain muscarinic receptors revealed a marked stereoselective difference in binding affinity. The (-)-enantiomer of N-methylaceclidine was approximately 6.5-fold more potent than its (+)-counterpart in competing for the orthosteric binding site [1]. This stereoselectivity establishes a critical differentiation point: the enantiomeric purity and identity of the N-methylaceclidine sample directly determine its observed receptor affinity, making the racemic mixture and individual enantiomers non-interchangeable for any study requiring precise receptor pharmacology [1].
| Evidence Dimension | Muscarinic receptor binding affinity (K_H, μM) |
|---|---|
| Target Compound Data | (-)-N-methylaceclidine: K_H = 13 μM; (+)-N-methylaceclidine: K_H = 85 μM |
| Comparator Or Baseline | Aceclidine enantiomers: (-)-aceclidine K_H = 18 μM; (+)-aceclidine K_H = 110 μM; Oxotremorine: K_H = 0.03 μM |
| Quantified Difference | (-)-enantiomer exhibits 6.5-fold higher affinity (lower K_H) than (+)-enantiomer; (-)-N-methylaceclidine shows modestly higher affinity (1.4-fold) than (-)-aceclidine |
| Conditions | ³H-QNB displacement assay in rat brain homogenate, 25°C, pH 7.4 |
Why This Matters
This data enables precise selection between enantiomers or racemate for experiments requiring defined muscarinic receptor engagement, and quantifies the expected affinity difference for receptor binding studies.
- [1] Ringdahl B, Ehler FJ, Jenden DJ. Muscarinic activity and receptor binding of the enantiomers of aceclidine and its methiodide. Mol Pharmacol. 1982 May;21(3):594-9. View Source
